N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound characterized by its unique structural features, which include an indole moiety and a furan ring. This compound is identified by the Chemical Abstracts Service number 1010897-20-7 and has a molecular formula of , with a molecular weight of 311.33 g/mol .
This compound is classified as an indole derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. The furan ring incorporated into its structure enhances its potential interactions with biological targets, making it of interest in pharmaceutical research.
The synthesis of N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves several key steps:
The molecular structure of N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide can be represented by the following details:
C1=CC=C(C(=C1)C(=O)NCC(C(=O)NCC2=CC=CO2)N)C(=O)N
KXPPSSPTYNTLRF-UHFFFAOYSA-N
The structural features include an indole ring fused with a carboxamide group and a furan-derived side chain, which contribute to its chemical reactivity and biological activity .
N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide can engage in several chemical reactions:
The mechanism by which N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide exerts its biological effects involves interaction with specific molecular targets:
While specific physical properties such as density and boiling point are not readily available, some known properties include:
These properties are crucial for understanding the behavior of the compound in various environments, including solubility and stability profiles .
N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide has several potential applications in scientific research:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8